8-(decylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Description
Typically, a description of a chemical compound would include its molecular formula, molecular weight, and structural formula . It might also include its CAS number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.
Synthesis Analysis
Synthesis analysis would involve a detailed examination of the methods used to synthesize the compound. This could include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis was carried out .Molecular Structure Analysis
Molecular structure analysis would involve examining the arrangement of atoms in the molecule and the types of bonds between them . This could be done using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include looking at how the compound reacts with other substances, the products of these reactions, and the conditions under which the reactions occur .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
8-decylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N4O2S/c1-5-6-7-8-9-10-11-12-15-28-21-22-18-17(25(21)14-13-16(2)3)19(26)23-20(27)24(18)4/h16H,5-15H2,1-4H3,(H,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJRHYFCCNYEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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